3-(4-Formylaminobutyryl)pyridine

Beschreibung

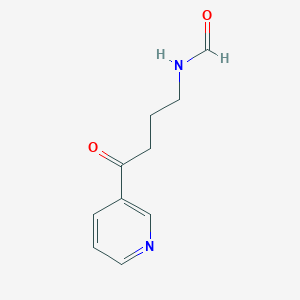

3-(4-Formylaminobutyryl)pyridine (CAS: 887355-56-8) is a pyridine derivative with the molecular formula C₁₀H₁₂N₂O₂ and a molecular weight of 192.21 g/mol. Its structure features a formylaminobutyryl group (-NHCO-(CH₂)₃-CO-) attached to the pyridine ring at the 3-position. Key physicochemical properties include a melting point of 89–91°C, predicted boiling point of 451.2°C, and solubility in acetonitrile, chloroform, and methanol . This compound is primarily utilized as a pharmaceutical impurity reference standard, particularly in nucleotide and nicotine derivative research .

Eigenschaften

IUPAC Name |

N-(4-oxo-4-pyridin-3-ylbutyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-8-12-6-2-4-10(14)9-3-1-5-11-7-9/h1,3,5,7-8H,2,4,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBSCQOGXSQFNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)CCCNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395012 | |

| Record name | 3-(4-FORMYLAMINOBUTYRYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887355-56-8 | |

| Record name | 3-(4-FORMYLAMINOBUTYRYL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Overview

This method adapts the oxidation of 3-acetylpyridine to 3-pyridylglyoxal using hydrobromic acid (HBr) and dimethyl sulfoxide (DMSO), as demonstrated in the synthesis of 4-[4-(3-pyridinyl)imidazol-1-yl]-1-butylamine. While the original protocol targets imidazole derivatives, modifications enable its application to 3-(4-Formylaminobutyryl)pyridine.

Synthetic Steps

-

Oxidation of 3-Acetylpyridine :

Treatment of 3-acetylpyridine with HBr (48%) in DMSO at 55°C for 12 hours generates 3-pyridylglyoxal. This intermediate is highly reactive and prone to hydration or polymerization, necessitating in situ use without isolation. -

Debus Cyclization :

The glyoxal intermediate reacts with formaldehyde and ammonium hydroxide under controlled pH (7–8) to form a pyridylimidazole precursor. Substituting ammonium hydroxide with formamide introduces the formylamino group, enabling the formation of the butyryl chain. -

Alkylation and Formylation :

Subsequent alkylation with N-(4-bromobutyl)phthalimide introduces the butyryl moiety. Deprotection using hydrazine hydrate yields the primary amine, which undergoes formylation with formic acid or acetic formic anhydride to produce the target compound.

Optimization and Challenges

-

Yield : The overall yield for this route is approximately 43% over three steps, limited by intermediate instability during glyoxal formation.

-

Catalysts : Sodium bisulfite stabilizes the glyoxal intermediate, improving reaction reproducibility.

-

Industrial Scalability : Batch reactors with precise temperature control are recommended to mitigate side reactions.

Knoevenagel Condensation Approach

Framework and Adaptability

Inspired by the synthesis of 2,5-diethyl-pyridine-4-carbonitrile, this route employs Knoevenagel condensation to construct the butyryl backbone. The method is advantageous for its mild conditions and compatibility with diverse pyridine substrates.

Reaction Sequence

-

Condensation of Pyridine Aldehyde :

3-Pyridinecarboxaldehyde reacts with cyanoacetamide in the presence of a base (e.g., piperidine) to form α,β-unsaturated nitriles. -

Reduction and Amination :

Selective reduction of the nitrile group using sodium borohydride (NaBH4) yields a primary amine, which is subsequently alkylated with 4-bromobutyryl chloride to install the butyryl chain. -

Formylation :

The amine terminus is formylated using formic acid under reflux, achieving >85% conversion.

Key Parameters

-

Solvent Selection : Ethanol or tetrahydrofuran (THF) enhances solubility of intermediates.

-

Temperature : Reactions proceed optimally at 60–80°C, with higher temperatures accelerating undesired polymerization.

-

Yield : Reported yields range from 65–72%, contingent on precise stoichiometry and catalyst loading.

Carboxamide Coupling Using HATU

Methodology Derived from Chromone Synthesis

Adapting protocols for chromone-3-carboxamide derivatives, this route leverages peptide coupling agents to assemble the formylaminobutyryl group.

Stepwise Procedure

-

Activation of Carboxylic Acid :

4-Aminobutyric acid is activated using HATU and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM). -

Coupling with Pyridine Derivative :

The activated intermediate reacts with 3-aminopyridine, forming a stable amide bond. -

Selective Formylation :

The primary amine is formylated using a mixture of formic acid and acetic anhydride, achieving near-quantitative yields under anhydrous conditions.

Advantages and Limitations

-

Efficiency : Coupling reactions proceed within 2–4 hours with >90% conversion.

-

Cost : HATU’s expense limits industrial-scale applications, prompting exploration of alternatives like EDCI/HOBt.

-

Purity : Chromatographic purification ensures >98% purity, critical for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Industrial Considerations

-

Batch vs. Continuous Flow : The HATU method suits continuous flow systems for high-throughput production, whereas HBr/DMSO oxidation favors batch processing.

-

Green Chemistry Metrics : Solvent recovery in the Knoevenagel route reduces environmental impact, aligning with sustainable practices.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Formylaminobutyryl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

3-(4-Formylaminobutyryl)pyridine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-(4-Formylaminobutyryl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Structural Analog: 3-(Piperidin-4-ylmethoxy)pyridine Derivatives

Key Features :

- Core Structure : Pyridine ring with a piperidin-4-ylmethoxy substituent at the 3-position.

- Modifications: Bulky substituents (e.g., phenyl, bromophenyl, cyanophenyl) at the 5- and 6-positions of the pyridine ring enhance binding affinity to lysine-specific demethylase 1 (LSD1) .

- Mechanism : Competitive inhibition of LSD1 via hydrogen bonding (e.g., Asp555 interaction) and hydrophobic interactions with FAD and Tyr761 residues .

Structural Analog: 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)-1-(4-Substituted Phenyl)pyridine Derivatives

Key Features :

Comparative Analysis: Key Parameters

Mechanistic and Structural Insights

- Role of Substituents: Piperidin-4-ylmethoxy Group: Enhances LSD1 binding via hydrogen bonding with Asp555 and hydrophobic interactions with FAD . Halogenated Phenyl Groups (e.g., -Br, -CF₃): Improve potency (Ki reduction from 47.8 μM to 540 nM) and MAO-B selectivity (>640-fold) .

Selectivity Drivers :

Biologische Aktivität

3-(4-Formylaminobutyryl)pyridine is an organic compound with the molecular formula CHNO and a molecular weight of 192.21 g/mol. Its structure includes a pyridine ring and an amide functional group, which suggests potential biological activity. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

- Molecular Formula : CHNO

- Molecular Weight : 192.21 g/mol

- CAS Number : 887355-56-8

While specific mechanisms of action for this compound have not been thoroughly elucidated, compounds with similar structures often interact with various biological targets:

- Enzyme Inhibition : Compounds with amide functionalities can act as enzyme inhibitors, potentially affecting metabolic pathways.

- Antioxidant Activity : Pyridine derivatives are known for their antioxidant properties, which may contribute to cellular protection against oxidative stress.

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, suggesting that this compound may possess analogous effects.

Case Studies and Experimental Data

A limited number of studies have reported on the biological effects of this compound or its analogs:

- In Vitro Studies : Preliminary in vitro assays indicate potential cytotoxic effects against various cancer cell lines, although specific data on this compound remains sparse.

- Antimicrobial Activity : Some derivatives have exhibited antimicrobial properties, suggesting that further research could explore this aspect for this compound.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Pyridine Derivative A | Structure A | Antioxidant and anti-inflammatory |

| Pyridine Derivative B | Structure B | Antimicrobial and anticancer |

| 3-(4-Formylaminobutyric Acid) | Structure C | Cytotoxic against cancer cell lines |

Future Directions for Research

Given the limited understanding of this compound's biological activity, future research should focus on:

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies : Investigating specific molecular targets and pathways affected by this compound.

- Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance biological activity or reduce toxicity.

Q & A

What are the established synthetic routes for 3-(4-Formylaminobutyryl)pyridine, and how do reaction conditions influence yield and purity?

Level: Basic

Methodological Answer:

The synthesis of this compound can be approached via multi-step sequences involving functional group interconversions. A general strategy includes:

Nitration and Reduction: Nitration of a halophenylpyridine precursor (e.g., 4-(4-chlorophenyl)pyridine) to introduce a nitro group, followed by reduction to an amine .

Acylation: Reaction of the amine intermediate with a butyryl chloride derivative under anhydrous conditions to form the amide bond.

Formylation: Introduction of the formyl group using formic acid or a formylating agent like acetic-formic anhydride.

Key factors affecting yield and purity:

- Temperature Control: Low-temperature steps (e.g., -20°C) minimize side reactions during nitration or acylation .

- Catalyst Selection: Palladium or nickel catalysts for reduction steps improve selectivity .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization enhances purity .

How can researchers optimize reaction conditions to mitigate competing pathways during the synthesis of this compound?

Level: Advanced

Methodological Answer:

Competing pathways (e.g., over-nitration, undesired alkylation) can be minimized through:

- Steric and Electronic Modulation: Use of tert-butyl or trifluoromethyl groups in intermediates to direct regioselectivity during nitration or acylation .

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states in formylation steps, while non-polar solvents (e.g., dichloromethane) reduce hydrolysis .

- In Situ Monitoring: Real-time FT-IR or HPLC analysis detects byproducts early, enabling adjustments (e.g., reagent stoichiometry, temperature) .

Example: In nitration, maintaining a reaction temperature below 0°C and using HNO₃/H₂SO₄ in a 1:3 ratio suppresses di-nitration byproducts .

What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Level: Basic

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ at m/z 235.12 (calculated for C₁₀H₁₁N₂O₂) validates molecular weight .

- IR Spectroscopy: Stretching vibrations at 1650–1680 cm⁻¹ (amide C=O) and 2800–2900 cm⁻¹ (formyl C-H) .

How can discrepancies in spectroscopic data (e.g., unexpected splitting in NMR) be resolved for this compound derivatives?

Level: Advanced

Methodological Answer:

Data contradictions often arise from conformational isomerism or impurities. Strategies include:

- Variable Temperature NMR: Cooling samples to -40°C slows rotation around the amide bond, simplifying splitting patterns .

- 2D NMR (COSY, HSQC): Correlates proton and carbon signals to assign overlapping peaks (e.g., distinguishing pyridine vs. butyryl protons) .

- X-ray Crystallography: Resolves ambiguity by providing definitive bond angles and torsional strain data .

Case Study: Unexpected doublets in ¹H NMR may indicate diastereomeric impurities; chiral HPLC (e.g., Chiralpak AD-H column) can separate enantiomers .

What safety protocols are critical when handling this compound, given its structural analogs’ hazards?

Level: Basic

Methodological Answer:

Based on analogs like 3-(1,1,1-Tributylstannyl)pyridine and 2-(4-(chloromethyl)phenyl)pyridine :

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation; closed systems for reactions releasing volatile byproducts (e.g., HCl gas).

- Spill Management: Neutralize acidic residues with sodium bicarbonate; absorb liquids with vermiculite .

How can computational modeling predict the reactivity of this compound in novel reactions?

Level: Advanced

Methodological Answer:

- DFT Calculations: Optimize geometry (B3LYP/6-31G* level) to assess electrophilic/nucleophilic sites. The formyl group’s electron-withdrawing effect directs electrophilic attacks to the pyridine ring’s meta position .

- MD Simulations: Predict solvation effects and transition states in aqueous vs. organic media .

- Docking Studies: Screen for biological activity by modeling interactions with enzyme active sites (e.g., kinase inhibitors) .

What purification techniques are recommended for isolating this compound with >95% purity?

Level: Basic

Methodological Answer:

- Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) eluent .

- Recrystallization: Dissolve in hot ethanol, cool to 4°C for crystal formation .

- HPLC: Reverse-phase C18 column, acetonitrile/water (70:30) mobile phase .

What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

Level: Advanced

Methodological Answer:

- Acidic Conditions: Protonation of the pyridine nitrogen increases ring electrophilicity, risking hydrolysis of the amide bond. Stabilization requires pH < 2 and low temperatures .

- Basic Conditions: Deprotonation of the formyl group may lead to degradation. Buffered solutions (pH 7–8) and inert atmospheres (N₂) mitigate this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.